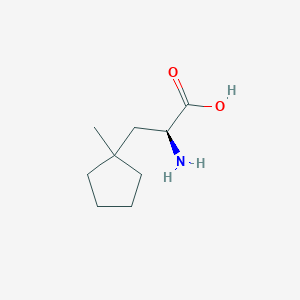
phenyl N-(3-chloro-4-fluorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-(3-chloro-4-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group attached to a carbamate moiety, which is further substituted with 3-chloro-4-fluorophenyl The molecular formula of this compound is C13H9ClFNO2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(3-chloro-4-fluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 3-chloro-4-fluoroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
Phenyl N-(3-chloro-4-fluorophenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamate derivatives with different oxidation states.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted carbamates, while oxidation and reduction reactions can produce different carbamate derivatives or amines.
科学的研究の応用
Phenyl N-(3-chloro-4-fluorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of phenyl N-(3-chloro-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Phenyl N-(3-chloro-4-fluorophenyl)carbamate can be compared with other similar compounds, such as:
- Phenyl N-(4-chloro-3-fluorophenyl)carbamate
- Phenyl N-(3-chloro-2-fluorophenyl)carbamate
- Phenyl N-(3-chloro-4-methylphenyl)carbamate
These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties.
特性
分子式 |
C13H9ClFNO2 |
|---|---|
分子量 |
265.67 g/mol |
IUPAC名 |
phenyl N-(3-chloro-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-8-9(6-7-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChIキー |
UYMCNKBLWIZQGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


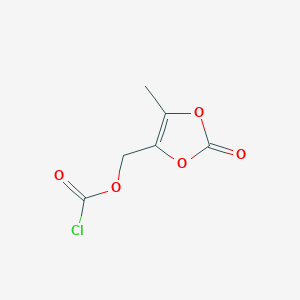
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)
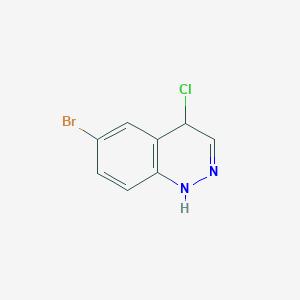

![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
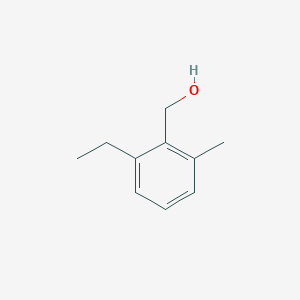
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

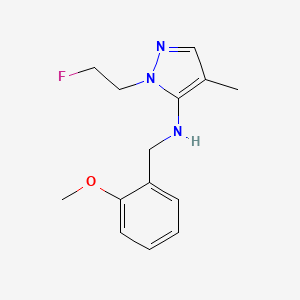
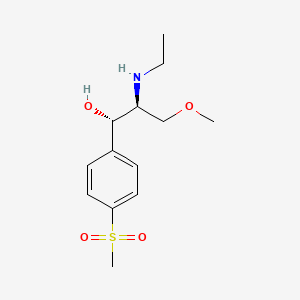
![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
